molecular formula C25H17F3N4O3 B1574170 BGB-290

BGB-290

Cat. No.: B1574170
Attention: For research use only. Not for human or veterinary use.
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Description

IUPAC Nomenclature and Systematic Chemical Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound is officially designated as (10aR)-2-fluoro-10a-methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one. This nomenclature reflects the compound's complex polycyclic architecture and stereochemical configuration.

Alternative systematic names for this compound include the longer descriptive form: 5,6,7a,11-Tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one, 2-fluoro-5,8,9,10,10a,11-hexahydro-10a-methyl-, (10aR)-. The nomenclature system also recognizes an alternative pentacyclic description: (2R)-14-fluoro-2-methyl-6,9,10,19-tetraazapentacyclo[14.2.1.0^{2,6}.0^{8,18}.0^{12,17}]nonadeca-1(18),8,12(17),13,15-pentaen-11-one. These various nomenclature approaches reflect different systematic approaches to describing the complex ring fusion patterns present in the molecule.

The compound is also recognized under several synonyms including pamiparib, pamiparibum, and the research designation this compound. The Chemical Abstracts Service registry number for this compound is 1446261-44-4, providing a unique identifier for chemical databases and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₆H₁₅FN₄O, indicating a composition of sixteen carbon atoms, fifteen hydrogen atoms, one fluorine atom, four nitrogen atoms, and one oxygen atom. This molecular composition results in a calculated molecular weight of 298.31 grams per mole. The exact mass, as determined by high-resolution mass spectrometry, is 298.122989282 atomic mass units.

Table 1: Molecular Composition Analysis of this compound

Element Count Atomic Weight (amu) Contribution to Molecular Weight
Carbon 16 12.011 192.176
Hydrogen 15 1.008 15.120
Fluorine 1 18.998 18.998
Nitrogen 4 14.007 56.028
Oxygen 1 15.999 15.999
Total 37 - 298.321

The molecular composition analysis reveals a nitrogen-rich heterocyclic system with a degree of unsaturation that supports the complex polycyclic aromatic structure. The presence of a single fluorine atom contributes to the compound's unique electronic properties and influences its overall physicochemical characteristics. The relatively high nitrogen content, representing approximately 18.8% of the total molecular weight, indicates the heterocyclic nature of the compound and suggests potential for hydrogen bonding interactions.

Stereochemical Configuration and Chiral Centers

This compound possesses defined stereochemical features centered around its polycyclic framework. The compound contains a single chiral center at the 10a position, which adopts the R configuration as indicated by the systematic name (10aR)-2-fluoro-10a-methyl-5,8,9,10,10a,11-hexahydro-5,6,7a,11-tetraazacyclohepta[def]cyclopenta[a]fluoren-4(7H)-one. This stereochemical assignment is critical for the compound's three-dimensional structure and subsequent binding interactions.

The stereochemical configuration at the 10a position involves a methyl group attachment that creates the chiral environment. The R configuration indicates that when viewed according to Cahn-Ingold-Prelog priority rules, the substituents around this center are arranged in a clockwise direction. This specific stereochemistry is maintained throughout the synthetic process and is essential for the compound's intended applications.

The rigid polycyclic framework of this compound restricts conformational flexibility, resulting in a well-defined three-dimensional structure. The fused ring system creates multiple stereocenters through the ring junctions, although the 10a position represents the primary assignable chiral center. The compound's overall molecular geometry is constrained by the cyclic structure, leading to a relatively planar aromatic core with the methyl substituent extending out of the plane.

Crystallographic Data and X-ray Diffraction Studies

Detailed crystallographic analysis of this compound has been conducted through X-ray diffraction studies, providing comprehensive structural information. The compound has been successfully crystallized and analyzed in complex with its biological target, with the resulting crystal structure deposited in the Protein Data Bank under accession code 7CMW.

Table 2: Crystallographic Parameters for this compound Complex Structure

Parameter Value Source
PDB Accession Code 7CMW
Resolution 2.7 Å
Diffraction Method X-ray Crystallography
Radiation Source Synchrotron
Structure Solution Method Molecular Replacement
Deposition Date July 29, 2020

The X-ray crystallographic studies reveal detailed atomic coordinates and binding conformations within the protein complex. The structure determination employed synchrotron radiation for high-quality diffraction data collection, enabling resolution to 2.7 Ångströms. The molecular replacement method was utilized for structure solution, indicating successful phasing using a known structural model.

Co-crystallization studies demonstrate that this compound adopts a well-defined binding conformation within the active site of its target protein. The crystallographic analysis shows similar binding sites compared to other related compounds, validating the structural predictions based on molecular modeling. The crystal structure provides definitive evidence for the compound's three-dimensional architecture and confirms the stereochemical assignments determined through other analytical methods.

The fluorine atom positioning has been specifically analyzed within the crystal structure, with two distinct fluorine binding sites identified in the complex. These binding site analyses provide critical information about the compound's interaction patterns and the role of fluorine substitution in the overall binding affinity and selectivity.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of this compound has been conducted using multiple analytical techniques to confirm structural identity and purity. Nuclear Magnetic Resonance spectroscopy analysis demonstrates consistency with the proposed molecular structure. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments within the polycyclic framework.

Mass spectrometric analysis confirms the molecular weight and fragmentation patterns consistent with the proposed structure. Liquid chromatography coupled with tandem mass spectrometry methods have been developed for quantitative analysis, utilizing the molecular ion transition of mass-to-charge ratio 299.0 → 133.0 for monitoring. The most sensitive mass transitions identified enable precise quantitative determination in complex matrices.

Table 3: Spectroscopic Characterization Summary

Technique Result Specification Reference
¹H Nuclear Magnetic Resonance Consistent with structure Structural confirmation
Infrared Spectroscopy Conforms to structure Functional group identification
Liquid Chromatography-Mass Spectrometry Consistent with structure Molecular weight confirmation
High-Resolution Mass Spectrometry 298.122989282 amu Exact mass determination
Tandem Mass Spectrometry 299.0 → 133.0 transition Quantitative analysis

Infrared spectroscopic analysis provides confirmation of functional group presence and molecular vibrations characteristic of the compound's structure. The spectroscopic data collectively support the proposed molecular structure and provide analytical methods for compound identification and quantification.

Mass spectrometric fragmentation studies reveal characteristic breakdown patterns that are consistent with the proposed molecular structure. The primary fragmentation pathway involves loss of specific molecular fragments, generating the characteristic product ion at mass-to-charge ratio 133.0 from the molecular ion. These fragmentation patterns serve as structural fingerprints for compound identification and validation.

The development of stable isotope-labeled internal standards, specifically [¹³C₂,¹⁵N₂]pamiparib, enables precise quantitative analysis through isotope dilution mass spectrometry. This approach provides the highest level of analytical accuracy for pharmacokinetic and metabolic studies requiring precise quantification.

Properties

Molecular Formula

C25H17F3N4O3

SMILES

Unknown

Appearance

Solid powder

Synonyms

BGB-290;  BGB 290;  BGB290.; Unknown

Origin of Product

United States

Scientific Research Applications

Combination Therapy with Temozolomide

BGB-290 has been extensively studied in combination with temozolomide (TMZ), a standard chemotherapy agent. This combination is particularly relevant for treating gliomas and other solid tumors.

Clinical Trials

  • Phase 1b Study (this compound-103) : This study assessed the safety and tolerability of this compound combined with TMZ in patients with locally advanced or metastatic solid tumors. The trial aimed to establish the maximum tolerated dose (MTD) and evaluate anti-tumor activity across various cancer types, including ovarian, breast, and gastric cancers .
  • Target Validation Study : A Phase 1 trial focused on adolescent and young adult patients with IDH1/2-mutant gliomas. The study aims to determine the MTD of this compound and evaluate its efficacy when combined with TMZ. Preliminary results suggest that this combination may improve progression-free survival (PFS) compared to historical controls .

Efficacy in Specific Tumor Types

This compound has shown promise in treating specific cancers characterized by genetic mutations that render them sensitive to PARP inhibition.

Case Studies

Cancer Type Study Focus Results
GlioblastomaCombination with radiation therapy and/or TMZImproved overall survival rates observed; ongoing studies to confirm efficacy .
Ovarian CancerPivotal trial assessing effectiveness in HRD-positive patientsSignificant response rates noted; further studies are ongoing to validate findings .
IDH1/2-Mutant GliomasSafety and tolerability in adolescentsPreliminary findings indicate favorable safety profile; efficacy data pending .

Mechanistic Insights

The mechanism of action for this compound involves the inhibition of PARP enzymes, which are crucial for single-strand DNA break repair. Tumors with HRD or specific mutations (like IDH1/2) often exhibit increased sensitivity to PARP inhibitors due to their reliance on alternative DNA repair pathways.

Research Findings

  • Studies have demonstrated that this compound effectively induces synthetic lethality in HRD tumors, particularly when combined with agents like TMZ that cause DNA damage .
  • The drug's ability to enhance the effects of chemotherapy is attributed to its role in blocking DNA repair mechanisms, leading to increased tumor cell death.

Comparison with Similar Compounds

Comparison with Similar PARP Inhibitors

The following table summarizes key differences between BGB-290 and other PARP inhibitors:

Parameter This compound (Pamiparib) Olaparib Niraparib Talazoparib Rucaparib
Selectivity High selectivity for PARP1/2 Moderate selectivity Broad PARP inhibition High PARP1/2 selectivity Broad PARP inhibition
DNA Trapping Activity Strong (superior to olaparib) Moderate Moderate Strongest Moderate
Brain Penetration High (preclinical evidence) Limited Limited Limited Limited
Clinical Dose 60 mg BID 300 mg BID 300 mg QD 1 mg QD 600 mg BID
ORR in Ovarian Cancer 33% (all comers), 43% (BRCA+) 34% (BRCA+) 27% (HRD+) 63% (BRCA+) 54% (BRCA+)
Key Differentiators Brain penetration, combination potential First FDA-approved PARPi Longest half-life Potent DNA trapping Broad HRD activity

Data compiled from

Mechanistic and Clinical Distinctions:

  • DNA Trapping : this compound induces PARP–DNA complexes more effectively than olaparib, leading to prolonged DNA damage and cell death . Talazoparib, however, exhibits the strongest trapping activity .
  • CNS Activity : Unlike olaparib and niraparib, this compound penetrates the blood-brain barrier, showing efficacy in glioblastoma models .
  • Combination Potential: this compound synergizes with HDAC inhibitors (e.g., romidepsin) in chromothriptic medulloblastoma, reducing tumor volume by 80% in xenograft models .

A. With HDAC Inhibitors

In chromothriptic medulloblastoma, this compound combined with romidepsin (HDAC inhibitor) demonstrated synergistic cytotoxicity, reducing metabolic activity by >90% in vitro and halting tumor growth in vivo. This synergy was specific to chromothriptic tumors (e.g., LFSMBP, RCMB18) and independent of p53 status .

B. With Chemotherapy

In IDH1/2-mutant gliomas, this compound combined with temozolomide (TMZ) achieved a 24-month progression-free survival (PFS) rate of 20% in Phase I trials, outperforming historical controls (10% PFS for high-grade gliomas) .

C. With Immunotherapy

The combination of this compound and PD-1 inhibitor BGB-A317 showed tumor regression in advanced solid tumors, including BRCA wild-type cases, with a manageable safety profile (DLT rate: 8.3%) .

Preparation Methods

Solvent Selection

  • DMSO is the preferred solvent for preparing BGB-290 stock solutions due to its high solubility capacity.
  • For compounds with higher aqueous solubility, water may be used directly, but this compound typically requires organic solvents.
  • Solutions must be aliquoted and stored at low temperatures (-20°C or -80°C) to avoid degradation.

Stock Solution Concentrations and Volumes

The preparation volumes depend on the desired molarity and the amount of this compound available. Below are detailed tables for preparing stock solutions at 1 mM, 5 mM, and 10 mM concentrations for different sample weights:

Weight of this compound 1 mM Stock Solution Volume (mL) 5 mM Stock Solution Volume (mL) 10 mM Stock Solution Volume (mL)
1 mg 3.35 0.67 0.34
5 mg 16.76 3.35 1.68
10 mg 33.52 6.70 3.35

Example: To prepare a 5 mM stock solution from 5 mg of this compound, dissolve the powder in 3.35 mL of DMSO.

In Vivo Formulation Preparation Methods

This compound has low water solubility (<1 mg/mL), necessitating specific formulation strategies for animal studies and in vivo administration. Common co-solvent systems are used to enhance solubility and bioavailability.

Common Injection Formulations

Formulation Type Composition (Volume Ratios) Preparation Notes
Injection Formulation 1 DMSO : Tween 80 : Saline = 10 : 5 : 85 Saline prepared by dissolving 0.9 g NaCl in 100 mL water; mix solvents sequentially ensuring clarity before next addition
Injection Formulation 2 DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 Mix solvents in order with vortexing or sonication to clarify solution
Injection Formulation 3 DMSO : Corn oil = 10 : 90 Mix thoroughly to obtain clear or suspension solution

Example Preparation

To prepare 1 mL of a 2.5 mg/mL working solution using Injection Formulation 3:

  • Dissolve 25 mg/mL this compound in DMSO (stock solution).
  • Take 100 μL of this DMSO stock and add 900 μL corn oil.
  • Mix well until the solution is clear or forms a stable suspension ready for use in animals.

Key Preparation Notes

  • Always add solvents in the specified order.
  • Ensure each solvent addition results in a clear solution before proceeding.
  • Use physical methods such as vortexing, ultrasound bath, or gentle warming (up to 37°C) to aid dissolution.
  • Avoid exceeding DMSO solubility limits for the batch.
  • Store prepared formulations appropriately to maintain stability.

Summary Table of Preparation Parameters

Preparation Aspect Details
Preferred Solvent for Stock DMSO
Stock Solution Concentrations 1 mM, 5 mM, 10 mM
Storage Conditions -20°C (1 month), -80°C (6 months)
Injection Formulations DMSO/Tween 80/Saline, DMSO/PEG300/Tween 80/Saline, DMSO/Corn oil
Solubility Enhancement Heat to 37°C, sonication, vortexing
Solubility in DMSO ~83 mg/mL
Notes on Preparation Sequential solvent addition, ensure clarity, avoid freeze-thaw cycles

Research Findings and Practical Considerations

  • This compound exhibits strong potency and selectivity for PARP1/2 enzymes, necessitating precise dosing and formulation to maintain activity in biological assays and in vivo models.
  • The preparation methods ensure that this compound remains soluble and bioavailable, critical for pharmacokinetic and pharmacodynamic studies.
  • The use of co-solvent systems such as PEG300 and Tween 80 in saline or corn oil formulations facilitates in vivo administration while preserving compound stability.
  • Proper storage and handling protocols prevent degradation and loss of activity, supporting reproducible experimental outcomes.

Q & A

Basic Question: What distinguishes BGB-290's mechanism of action from other PARP inhibitors, such as olaparib, and how might this influence experimental design in preclinical studies?

Answer:
this compound is a highly selective inhibitor of PARP1 and PARP2, with improved specificity in cellular proliferation assays compared to olaparib. Its enhanced selectivity reduces off-target effects, potentially improving safety and tolerability in combination therapies . Preclinical studies should prioritize comparative assays (e.g., enzymatic inhibition, DNA-trapping activity) and cellular models (e.g., BRCA-mutated vs. wild-type cell lines) to quantify selectivity. Experimental designs should include pharmacokinetic (PK) profiling to assess oral bioavailability (71–76% in preclinical models) and blood-brain barrier penetration (18% brain/plasma ratio in mice), which are unique to this compound .

Advanced Question: How can researchers optimize experimental designs to evaluate this compound's synergistic effects with alkylating agents like temozolomide (TMZ) in vivo?

Answer:
In a preclinical study, this compound combined with TMZ demonstrated superior tumor growth inhibition (57% reduction vs. TMZ alone) and reduced weight loss in xenograft models . To replicate this:

  • Use orthotopic or intracranial tumor models to leverage this compound’s brain-penetrant properties.
  • Monitor tumor volume via caliper measurements and validate with bioluminescence imaging.
  • Include pharmacodynamic (PD) markers (e.g., γ-H2AX for DNA damage) and PK sampling to confirm drug exposure.
  • Control for dosing schedules (e.g., staggered vs. concurrent administration) to mitigate overlapping toxicities like myelosuppression .

Advanced Question: What methodological considerations are critical when analyzing contradictory efficacy data between this compound monotherapy and combination trials in BRCA-mutant vs. wild-type populations?

Answer:
Contradictions may arise due to differences in homologous recombination deficiency (HRD) status or tumor microenvironment modulation. Researchers should:

  • Stratify patients by HRD biomarkers (e.g., BRCA1/2 mutations, RAD51 foci formation).
  • Use multiplex immunofluorescence to assess immune infiltration in combination trials (e.g., with PD-1 inhibitors).
  • Apply statistical models (e.g., Cox regression) to isolate this compound’s contribution in combination regimens. For example, phase I/II data showed a 43% response rate in BRCA-mutated ovarian cancer vs. 33% overall, suggesting context-dependent efficacy .

Basic Question: How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity in early-phase trials?

Answer:
Phase I trials should:

  • Use a 3+3 design with starting doses based on preclinical NOAEL (no observed adverse effect level).
  • Monitor dose-limiting toxicities (DLTs), such as grade 3/4 anemia or autoimmune hepatitis, observed at higher doses (DL5) in combination trials .
  • Collect serial plasma samples for PK analysis to confirm linear, dose-proportional exposure.
  • Include PD endpoints (e.g., PARP inhibition in peripheral blood mononuclear cells) to establish proof of mechanism .

Advanced Question: What strategies can resolve discrepancies in this compound’s reported blood-brain barrier penetration across preclinical and clinical studies?

Answer:
Discrepancies may stem from species-specific differences or methodological limitations. To address this:

  • Use PET imaging with radiolabeled this compound in non-human primates to quantify brain uptake.
  • Validate preclinical findings in orthotopic glioblastoma models with MRI-based permeability assays.
  • In clinical trials, correlate cerebrospinal fluid (CSF) drug levels with radiographic response in patients with CNS metastases .

Basic Question: What biomarkers are most robust for predicting this compound response in non-BRCA-mutant tumors, and how should they be validated?

Answer:
Beyond BRCA, prioritize:

  • Genomic biomarkers : Loss-of-function mutations in HRD genes (e.g., PALB2, ATM).
  • Functional biomarkers : RAD51 foci formation (indicative of HR proficiency).
  • Transcriptomic signatures : HRD scores derived from RNA sequencing.
    Validate these using patient-derived xenografts (PDXs) or organoids treated with this compound, and correlate with clinical outcomes (e.g., progression-free survival) in phase II trials .

Advanced Question: How can researchers leverage this compound’s DNA-trapping activity to enhance chemo-radiation sensitivity in solid tumors?

Answer:
DNA-trapping potency correlates with tumor cell death more strongly than PARP enzymatic inhibition. Methodologies include:

  • Comet assays to quantify DNA strand breaks in vitro.
  • Clonogenic survival assays with graded radiation doses.
  • In vivo models : Combine this compound with fractionated radiation and measure tumor regrowth delay. Preclinical data show synergy with TMZ in glioblastoma models, with 2.5-fold increased tumor growth inhibition vs. monotherapy .

Basic Question: What statistical approaches are recommended for analyzing this compound’s progression-free survival (PFS) benefit in phase III trials for platinum-sensitive ovarian cancer?

Answer:
Use a stratified log-rank test with covariates:

  • HRD status.
  • Prior lines of therapy.
  • Tumor histology (e.g., high-grade serous vs. endometrioid).
    For interim analyses, apply the O’Brien-Fleming alpha-spending function to control type I error. In the phase III trial (NCT03519230), the primary endpoint was PFS, with a hazard ratio of 0.51 (95% CI: 0.35–0.76) favoring this compound over placebo .

Advanced Question: How can translational researchers integrate multi-omics data to identify resistance mechanisms to this compound?

Answer:

  • Perform whole-exome sequencing on pre- and post-treatment biopsies to detect mutations in PARP1 or DNA repair genes.
  • Use single-cell RNA-seq to profile tumor-infiltrating lymphocytes and stromal cells in resistant vs. responsive tumors.
  • Validate findings using CRISPR screens to identify synthetic lethal partners of this compound .

Basic Question: What methodologies are critical for assessing this compound’s safety profile in combination with immune checkpoint inhibitors?

Answer:

  • Immune monitoring : Flow cytometry for T-cell subsets (e.g., CD8+/PD-1+ cells) and cytokine profiling (e.g., IFN-γ, IL-6).
  • Toxicity grading : Use CTCAE v5.0 to document immune-related adverse events (irAEs), such as autoimmune hepatitis (grade 4 in phase I trials).
  • PK/PD modeling : Assess drug-drug interactions (e.g., no significant PK alteration when combined with BGB-A317) .

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